(5Z)-5-(3,4-diethoxybenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-5-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazole ring, and substituted with methoxy and diethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions One common synthetic route includes the condensation of 3,4-diethoxybenzaldehyde with 4-methoxyphenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the triazolothiazole core structure
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This often involves the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction kinetics. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production of the desired compound while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced triazolothiazole derivatives.
Substitution: Formation of halogenated and other substituted derivatives.
Scientific Research Applications
(5Z)-5-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exerting its anticancer effects. Additionally, it can interact with microbial cell membranes, leading to increased permeability and cell death.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
- (5Z)-5-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-2-(4-ETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
Uniqueness
(5Z)-5-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE stands out due to its unique combination of methoxy and diethoxyphenyl groups, which confer specific electronic and steric properties. These properties enhance its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H21N3O4S |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C22H21N3O4S/c1-4-28-17-11-6-14(12-18(17)29-5-2)13-19-21(26)25-22(30-19)23-20(24-25)15-7-9-16(27-3)10-8-15/h6-13H,4-5H2,1-3H3/b19-13- |
InChI Key |
LBPRWGFSGUMRQX-UYRXBGFRSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OC)S2)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OC)S2)OCC |
Origin of Product |
United States |
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